

# Toxicological Profile of D-Pyroglutamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract: **D-Pyroglutamic acid** (also known as 5-oxo-D-proline) is a naturally occurring amino acid derivative. While it is a component of human metabolism, a comprehensive toxicological profile based on standardized assays is not readily available in public literature. Most available safety information is derived from Safety Data Sheets (SDS), which classify the compound as an irritant but lack detailed quantitative data on acute toxicity, genotoxicity, or carcinogenicity. The primary toxicological concern highlighted in clinical literature is not from direct exogenous administration but from the endogenous accumulation of pyroglutamic acid, leading to a condition known as pyroglutamic acidosis (5-oxoprolinuria), a state of high anion gap metabolic acidosis. This guide summarizes the available hazard data, delves into the metabolic context of its toxicity, and outlines the typical experimental workflows used to characterize such a compound, noting the current data gaps for **D-Pyroglutamic acid**.

## **Chemical Identification and Properties**

**D-Pyroglutamic acid** is the D-enantiomer of pyroglutamic acid. It is a lactam formed by the internal cyclization of D-glutamic acid or D-glutamine.[1] It is recognized as a metabolite in various biological systems.[2][3]



| Property          | Value                                                         |  |
|-------------------|---------------------------------------------------------------|--|
| IUPAC Name        | (2R)-5-oxopyrrolidine-2-carboxylic acid[2]                    |  |
| Synonyms          | 5-oxo-D-proline, D-Pidolic acid, (+)-<br>Pyroglutamic acid[2] |  |
| CAS Number        | 4042-36-8[2]                                                  |  |
| Molecular Formula | C5H7NO3[2]                                                    |  |
| Molecular Weight  | 129.11 g/mol [2]                                              |  |
| Appearance        | White crystalline solid[4][5]                                 |  |

## **Summary of Toxicological Data**

Quantitative toxicological data for **D-Pyroglutamic acid** is sparse. The information available is primarily in the form of hazard classifications. For the L-enantiomer, an oral LD50 in rats has been reported as >1 g/kg, suggesting low acute toxicity, but specific data for the D-enantiomer is not available.[6] Most safety data sheets explicitly state that the toxicological properties have not been fully investigated.[4][7][8]

Table 1: Hazard Identification for **D-Pyroglutamic Acid** 



| Endpoint                         | GHS Classification | Hazard Statement                                 | Notes                                                              |
|----------------------------------|--------------------|--------------------------------------------------|--------------------------------------------------------------------|
| Acute Oral Toxicity              | Not Classified     | No data available                                | The toxicological properties have not been fully investigated.[4]  |
| Skin<br>Corrosion/Irritation     | Category 2         | H315: Causes skin irritation[2][8][9]            | Consistently reported across multiple safety data sheets.          |
| Serious Eye<br>Damage/Irritation | Category 2A        | H319: Causes serious eye irritation[2][8][9]     | Consistently reported across multiple safety data sheets.          |
| Respiratory Irritation           | Category 3         | H335: May cause respiratory irritation[2] [8][9] | Potential for irritation upon inhalation of dust.                  |
| Germ Cell<br>Mutagenicity        | Not Classified     | No data available[7]                             | No standard assays<br>like the Ames test are<br>publicly reported. |
| Carcinogenicity                  | Not Classified     | No data available                                | Not identified as a carcinogen by IARC. [7][8]                     |
| Reproductive Toxicity            | Not Classified     | No data available[7][8]                          | No studies on reproductive or developmental effects were found.    |

## **Metabolic Significance and Clinical Toxicology**

The most significant toxicological aspect of pyroglutamic acid relates to its role as an intermediate in the glutathione (GSH) cycle.[1][10] Endogenous accumulation, rather than exogenous exposure, is the primary cause of toxicity, leading to pyroglutamic acidosis.

Mechanism of Pyroglutamic Acidosis:



- Glutathione Depletion: Conditions such as chronic paracetamol (acetaminophen) use, sepsis, malnutrition, liver or renal impairment, and certain genetic defects can lead to a depletion of cellular glutathione.[11][12]
- Loss of Feedback Inhibition: Glutathione normally exerts feedback inhibition on the enzyme y-glutamyl cyclotransferase. When GSH levels are low, this inhibition is lost.[12]
- Overproduction of γ-glutamylcysteine: The enzyme γ-glutamylcysteine synthetase continues to produce γ-glutamylcysteine.
- Conversion to Pyroglutamic Acid: With the loss of feedback inhibition, γ-glutamyl
  cyclotransferase converts γ-glutamylcysteine into pyroglutamic acid at an accelerated rate.
   [12]
- Accumulation: The subsequent enzyme in the cycle, 5-oxoprolinase, which converts
  pyroglutamic acid back to glutamate, becomes saturated. This leads to the accumulation of
  pyroglutamic acid in the blood and its excretion in the urine (5-oxoprolinuria).[11]
- Metabolic Acidosis: The buildup of this organic acid leads to high anion gap metabolic acidosis (HAGMA), which can cause severe systemic effects.[11][13]



Click to download full resolution via product page

**Caption:** The Glutathione Cycle and Pathogenesis of Pyroglutamic Acidosis.





# Standard Toxicological Assessment Workflow and Data Gaps

A comprehensive toxicological assessment for a chemical compound typically follows a tiered approach, starting with computational and in vitro assays before moving to in vivo studies. The following diagram illustrates this workflow and highlights the publicly available information for **D-Pyroglutamic acid**.





Click to download full resolution via product page

**Caption:** Standard Toxicological Assessment Workflow with Data Gaps for **D-Pyroglutamic Acid**.

## **Experimental Protocols**

#### Foundational & Exploratory





Detailed experimental protocols for the toxicological assessment of **D-Pyroglutamic acid** are not available in the reviewed literature. The hazard classifications for irritation are likely derived from computational models (QSAR) or standardized in vitro/in vivo tests (e.g., OECD Guidelines), but the specific studies have not been published. For reference, a standard protocol for assessing acute oral toxicity or mutagenicity is described below.

Example Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD 471)

- Purpose: To assess the potential for a substance to induce gene mutations in bacteria.
- Test System: Multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA), which are sensitive to different types of mutagens.
- Methodology:
  - The test substance is combined with the bacterial tester strain in the presence and absence of a metabolic activation system (e.g., S9 fraction from rat liver).
  - The mixture is plated on a minimal agar medium that lacks the essential amino acid (e.g., histidine for Salmonella) that the bacterial strain requires for growth.
  - Plates are incubated for 48-72 hours.
  - The number of revertant colonies (colonies that have mutated back to a state where they can synthesize the essential amino acid) is counted.
- Interpretation: A substance is considered mutagenic if it causes a reproducible, dose-related increase in the number of revertant colonies compared to the solvent control.

### Conclusion

The toxicological profile of **D-Pyroglutamic acid** is incomplete based on publicly accessible data. While it is classified as a skin, eye, and potential respiratory irritant, crucial quantitative data regarding acute toxicity, genotoxicity, and chronic effects are lacking.[2][4][7][8] The primary area of toxicological interest is its endogenous accumulation in the context of glutathione depletion, which leads to the clinically significant condition of pyroglutamic acidosis.



[11][12] For drug development professionals, while **D-Pyroglutamic acid** itself appears to have low systemic toxicity, its metabolic relationship with the glutathione cycle warrants consideration, particularly in patient populations with underlying conditions that affect glutathione homeostasis. Further standardized testing would be required to establish a comprehensive safety profile for regulatory purposes.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Pyroglutamic acid Wikipedia [en.wikipedia.org]
- 2. D-Pyroglutamic acid | C5H7NO3 | CID 439685 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. D-Pyroglutamic acid | 4042-36-8 [chemicalbook.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. D-pyroglutamic Acid | 4042-36-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. capotchem.cn [capotchem.cn]
- 9. Page loading... [wap.guidechem.com]
- 10. Pyroglutamic Acid | Rupa Health [rupahealth.com]
- 11. Pyroglutamic Acidosis An Underrecognised Entity Associated with Acetaminophen Use
   PMC [pmc.ncbi.nlm.nih.gov]
- 12. litfl.com [litfl.com]
- 13. Human Metabolome Database: Showing metabocard for Pyroglutamic acid (HMDB0000267) [hmdb.ca]
- To cite this document: BenchChem. [Toxicological Profile of D-Pyroglutamic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b555521#toxicological-profile-of-d-pyroglutamic-acid]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com